molecular formula C16H20F3N5O2 B7056337 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione

3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B7056337
M. Wt: 371.36 g/mol
InChI Key: YDLUQVKFSJVHHR-UHFFFAOYSA-N
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Description

3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[45]decane-2,4-dione is a unique organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

  • N-alkylation of the pyridazine ring with a suitable alkylating agent.

  • Amination reaction to introduce the amino group.

  • Cyclization to form the diazaspiro structure.

  • Incorporation of the trifluoromethyl group using trifluoromethylating reagents.

Industrial Production Methods: Industrial production of this compound often requires optimized reaction conditions such as:

  • Controlled temperature and pressure to ensure high yield and purity.

  • Use of catalysts to accelerate the reactions.

  • Purification steps including crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound undergoes various reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.

  • Reduction: : Reduced by agents like lithium aluminium hydride.

  • Substitution: : Participates in nucleophilic substitution reactions, given the presence of functional groups.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed:
  • Oxidation: : Corresponding ketones or aldehydes.

  • Reduction: : Reduced forms of the parent compound.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione has broad applications in multiple fields:

Chemistry:
  • Catalysis: : Used as a ligand in catalysis for organic transformations.

  • Material Science: : Component in the synthesis of advanced materials with unique properties.

Biology:
  • Biological Probes: : Utilized in studying biological pathways due to its ability to bind to specific biomolecules.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in biochemical research.

Medicine:
  • Pharmaceuticals: : Potential therapeutic agent for treating specific diseases due to its biological activity.

  • Drug Development: : Serves as a lead compound in the development of new drugs.

Industry:
  • Agriculture: : Used in the development of agrochemicals like pesticides.

  • Polymers: : Incorporated in the synthesis of specialty polymers with desired properties.

Mechanism of Action

Mechanism of Action: The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Binds to specific receptors or enzymes, altering their activity.

  • Pathways Involved: : Modulates biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds:

  • 3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: : A closely related compound with slight structural variations.

  • 3-[3-[[6-(Fluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: : Another analogue with a fluoromethyl group instead of trifluoromethyl.

Highlighting Its Uniqueness:
  • The trifluoromethyl group in 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4

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Properties

IUPAC Name

3-[3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2/c17-16(18,19)11-5-6-12(23-22-11)20-9-4-10-24-13(25)15(21-14(24)26)7-2-1-3-8-15/h5-6H,1-4,7-10H2,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUQVKFSJVHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCNC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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